molecular formula C6H11NO3 B1643401 methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

Katalognummer: B1643401
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: YIKYEFZGORKEBX-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Esterification: Formation of the methyl ester at the 2-carboxylate position.

Common reagents used in these reactions include oxidizing agents for hydroxylation and methanol in the presence of an acid catalyst for esterification. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 3-position.

    (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 2-position.

    (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at both positions.

Uniqueness

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1

InChI-Schlüssel

YIKYEFZGORKEBX-WHFBIAKZSA-N

SMILES

COC(=O)C1C(CCN1)O

Isomerische SMILES

COC(=O)[C@@H]1[C@H](CCN1)O

Kanonische SMILES

COC(=O)C1C(CCN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.